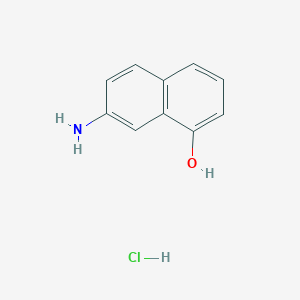

7-Aminonaphthalen-1-ol hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

7-aminonaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h1-6,12H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJQTIRDUJWSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Naphthalene Chemistry and Derivatives

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon with the formula C10H8, is composed of two fused benzene (B151609) rings. This fundamental structure allows for a wide array of derivatives through electrophilic substitution and other reactions, leading to compounds with diverse properties and applications. imrpress.com Among the most important first-generation derivatives are naphthols and naphthylamines, where a hydroxyl or amino group, respectively, is attached to the naphthalene ring system.

7-Aminonaphthalen-1-ol (B1195444) hydrochloride is a bifunctional derivative, incorporating both the key functional groups of naphthols and naphthylamines. This dual functionality is crucial to its chemical reactivity and utility. The positions of the amino (at C-7) and hydroxyl (at C-1) groups on the naphthalene rings are significant, as they influence the electronic properties of the molecule and the regioselectivity of its subsequent reactions. Compounds like this are pivotal in creating more complex molecular architectures.

Significance As a Versatile Synthetic Building Block

The true value of 7-Aminonaphthalen-1-ol (B1195444) hydrochloride in organic chemistry is realized through its application as a versatile synthetic building block. It serves as a crucial precursor in the synthesis of a variety of target molecules, most notably azo dyes. imrpress.comontosight.ai

Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest group of synthetic dyes used across numerous industries. imrpress.com The synthesis of these dyes often involves a two-step process: diazotization followed by azo coupling. Aromatic amines, such as 7-Aminonaphthalen-1-ol, are essential for the first step. In the presence of a mineral acid and a source of nitrous acid (like sodium nitrite), the amino group is converted into a highly reactive diazonium salt. This diazonium salt then acts as an electrophile in the second step, reacting with a coupling component—an electron-rich aromatic compound—to form the stable azo dye. The hydroxyl group on the 7-Aminonaphthalen-1-ol molecule makes it an effective coupling component as well, highlighting its bifunctional utility.

Beyond dyes, aminonaphthols are recognized as important intermediates in the pharmaceutical industry. ontosight.ai The naphthalene (B1677914) scaffold and the reactive amino and hydroxyl groups allow for the construction of complex molecules with potential biological activity.

Historical Perspective of Aminonaphthol Research

Established Reaction Pathways

Traditional methods for the synthesis of aminonaphthols have long relied on a few robust and well-characterized reactions. These pathways, while effective, often require harsh reaction conditions and can lead to mixtures of isomers.

Bucherer Reaction and its Variants for Aminonaphthol Synthesis

The Bucherer reaction is a cornerstone in naphthalene (B1677914) chemistry, providing a reversible route to convert naphthols to naphthylamines in the presence of ammonia and a bisulfite solution. wikipedia.org This reaction is particularly relevant for the synthesis of 7-Aminonaphthalen-1-ol from 1,7-dihydroxynaphthalene. wikipedia.org The mechanism of the Bucherer reaction is a multi-step process that involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulfite to yield the corresponding naphthylamine. wikipedia.org

The key steps in the Bucherer reaction mechanism are:

Protonation of the naphthol at a carbon atom with high electron density. wikipedia.org

Nucleophilic addition of a bisulfite anion to form a tetralone sulfonic acid intermediate. wikipedia.org

Addition of ammonia or an amine, followed by dehydration. wikipedia.org

Elimination of the bisulfite to form the final naphthylamine. wikipedia.org

Variants of the Bucherer reaction can be employed to produce N-substituted aminonaphthols by using primary or secondary amines in place of ammonia. For instance, the reaction of 2,7-dihydroxynaphthalene (B41206) with dimethylamine (B145610) in the presence of sodium bisulfite selectively yields 7-N,N-dimethylamino-2-naphthol. asianpubs.org This highlights the versatility of the Bucherer reaction in accessing a range of aminonaphthol derivatives. A patent describes the Bucherer amination of 2,7-dihydroxynaphthalene using ammonia or volatile amines at temperatures around 100°C and elevated pressures to produce 2-amino-7-hydroxynaphthalene. google.com

| Starting Material | Reagents | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 1,7-Dihydroxynaphthalene | Ammonia, Sodium Bisulfite | 7-Amino-1-naphthol | Aqueous solution | wikipedia.org |

| 2,7-Dihydroxynaphthalene | Ammonia, Sodium Sulfite | 2-Amino-7-hydroxynaphthalene | ~100°C, elevated pressure | google.com |

| 2,7-Dihydroxynaphthalene | Dimethylamine, Sodium Bisulfite | 7-N,N-dimethylamino-2-naphthol | 60°C, 2.5 hours, one-pot | asianpubs.org |

Amination of Naphthalene Derivatives

Direct amination of naphthalene derivatives offers an alternative route to aminonaphthols, bypassing the need for a hydroxyl group precursor as in the Bucherer reaction. High-temperature amination of 2,7-dihydroxynaphthalene can lead to the formation of 2,7-naphthalenediamine, demonstrating the feasibility of introducing amino groups onto the naphthalene ring system under forcing conditions. chemicalbook.com

More recent developments have focused on catalytic direct amination. For example, a one-step catalytic amination of naphthalene to naphthylamine has been achieved using a vanadium catalyst (V₂O₅/HZSM-5) and hydroxylamine (B1172632) under mild conditions. rsc.orgrsc.org This method presents a more atom-economical and environmentally friendly approach compared to traditional methods. While not directly applied to the synthesis of 7-Aminonaphthalen-1-ol, this catalytic system demonstrates the potential for direct amination of the naphthalene core, which could be adapted for hydroxylated derivatives.

Modern Approaches and Catalytic Strategies

In recent years, synthetic chemists have explored more sophisticated and efficient methods for the synthesis of aminonaphthols, focusing on multi-step conversions and the development of novel catalytic systems to improve yields, selectivity, and reaction conditions.

Multi-Step Conversions from Positional Isomers

The synthesis of a specific aminonaphthol isomer can be achieved through a multi-step sequence starting from a readily available positional isomer. A notable example is the preparation of 1-amino-7-naphthol from 1-aminonaphthalene-7-sulfonic acid. This process involves an alkali fusion reaction where the sodium salt of 1-aminonaphthalene-7-sulfonic acid is heated with potassium hydroxide (B78521) at high temperatures (210-230°C). chemicalbook.com Following the fusion, the reaction mixture is diluted and carefully acidified to precipitate the desired 1-amino-7-naphthol in good yield. chemicalbook.com This method highlights the utility of sulfonic acid groups as directing groups that can be later replaced by a hydroxyl group.

| Starting Material | Key Transformation | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Aminonaphthalene-7-sulfonic acid (sodium salt) | Alkali Fusion | Potassium Hydroxide (80%) | 1-Amino-7-naphthol | 80% | chemicalbook.com |

Development of Novel Catalytic Systems

The development of novel catalytic systems is at the forefront of modern organic synthesis. For the synthesis of aminonaphthols and their derivatives, research has focused on transition-metal-catalyzed reactions and organocatalysis. While specific catalytic systems for the direct synthesis of 7-Aminonaphthalen-1-ol are not widely reported, related transformations on the naphthalene scaffold provide valuable insights.

For instance, catalytic systems for the Mannich-type reaction of naphthols with aldehydes and amines have been extensively studied to produce amidoalkyl and aminoalkyl naphthols. mdpi.com These reactions often employ catalysts such as Brønsted acids, ionic liquids, or heterogeneous nanocatalysts. mdpi.com Furthermore, the regioselective functionalization of naphthols, such as Friedel-Crafts alkylation, has been achieved using catalysts like p-toluenesulfonic acid, demonstrating the ability to control the position of substitution on the naphthol ring. rsc.org The development of cobalt-catalyzed asymmetric allylic amination provides a pathway to chiral allylic amines, showcasing the potential of modern catalysis in creating complex amino compounds. acs.org These advancements in catalytic methods for C-N bond formation and regioselective functionalization of naphthols pave the way for the future development of targeted syntheses of specific aminonaphthol isomers.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of 7-Aminonaphthalen-1-ol is the control of regioselectivity to ensure the formation of the desired isomer. The substitution pattern of the starting naphthalene derivative and the choice of reaction conditions are crucial factors in directing the outcome of the reaction.

In the context of the Bucherer reaction, the inherent reactivity of the different positions on the naphthalene ring influences the site of amination. For dihydroxynaphthalenes, the reaction can sometimes be controlled to favor the substitution of one hydroxyl group over the other. A prime example is the one-pot synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene, where careful control of the molar ratio of reactants and the reaction temperature leads to a high yield of the monosubstituted product. asianpubs.org This demonstrates that by fine-tuning the reaction parameters, a high degree of regioselectivity can be achieved even with a symmetrical starting material.

Reactions Involving the Amino Group

The primary amino group is a key site for a variety of chemical modifications, including alkylation, acylation, condensation, and diazotization reactions. These transformations are fundamental in the synthesis of dyes, pharmaceuticals, and complex heterocyclic systems.

The nitrogen atom of the amino group can act as a nucleophile, readily reacting with alkylating and acylating agents.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents such as alkyl halides or through reductive amination. A notable sustainable method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where alcohols are used as alkylating agents in the presence of a metal catalyst, producing water as the only byproduct. nih.govnih.gov This method is atom-economical and environmentally benign. The reaction typically proceeds by the catalyst temporarily dehydrogenating the alcohol to an aldehyde, which then condenses with the amine to form an imine, followed by reduction of the imine by the captured hydrogen. nih.gov

N-Acylation is the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This reaction is typically rapid and can be performed under basic conditions to neutralize the acidic byproduct (e.g., HCl). N-acylation is often used to protect the amino group or to introduce specific functionalities into the molecule.

| Reaction Type | Reagent/Catalyst | Typical Conditions | Product Class |

| N-Alkylation | R-X (Alkyl Halide) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary/Tertiary Amine |

| N-Alkylation | R-CH₂OH (Alcohol) | Ru or Ir-based catalyst | Toluene, 90-120°C |

| N-Acylation | R-COCl (Acyl Chloride) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Aryl Amide |

| N-Acylation | (R-CO)₂O (Anhydride) | Neutral or basic conditions | N-Aryl Amide |

The primary amino group of 7-aminonaphthalen-1-ol readily undergoes condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). researchgate.netiosrjournals.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. iosrjournals.orgijfmr.com The formation of the C=N (azomethine) bond is a reversible process, often catalyzed by acid or base and driven to completion by removing water from the reaction mixture. iosrjournals.orgijfmr.com

Schiff bases are important intermediates in organic synthesis and can be used to form more complex molecules or as ligands in coordination chemistry. ekb.eg For instance, multicomponent reactions involving an aminonaphthol, an aldehyde, and a third component can lead to the synthesis of complex heterocyclic structures in a single step. orientjchem.org

| Carbonyl Compound | Catalyst | Solvent | Product |

| Benzaldehyde | Acetic Acid (cat.) | Ethanol | 1-((Benzylideneamino)naphthalen-7-ol) |

| Acetone | None (Heat) | Toluene | 1-((Propan-2-ylideneamino)naphthalen-7-ol) |

| Cyclohexanone | p-Toluenesulfonic acid | Toluene (Dean-Stark) | 1-((Cyclohexylideneamino)naphthalen-7-ol) |

Diazotization is a cornerstone reaction of primary aromatic amines, converting them into diazonium salts. organic-chemistry.org This is achieved by treating this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comwpmucdn.com The resulting 1-hydroxy-naphthalene-7-diazonium salt is an electrophilic intermediate. organic-chemistry.org

These diazonium salts are highly useful in synthesis, particularly in azo coupling reactions. nih.gov They react with electron-rich aromatic compounds (coupling components), such as phenols or other anilines, to form azo compounds (Ar-N=N-Ar'). cuhk.edu.hk These products are often highly colored and form the basis of many synthetic dyes. youtube.comsid.ir When coupling with a phenol (B47542) like 2-naphthol (B1666908), the diazonium salt acts as an electrophile, attacking the activated aromatic ring of the naphthol to form a stable azo dye. wpmucdn.com

| Step | Reagents | Temperature | Intermediate/Product |

| Diazotization | NaNO₂, aq. HCl | 0–5 °C | 1-Hydroxy-naphthalene-7-diazonium chloride |

| Azo Coupling | 2-Naphthol, NaOH | 0–5 °C | Azo Dye |

| Azo Coupling | Phenol, NaOH | 0–5 °C | Azo Dye |

The bifunctional nature of 7-aminonaphthalen-1-ol makes it a valuable precursor for synthesizing fused heterocyclic systems.

Pyrimidine (B1678525) Fusions: Pyrimidine rings can be constructed by reacting a 1,3-dicarbonyl compound or its equivalent with a molecule containing an amine group. For instance, multicomponent reactions involving a naphthol, an aldehyde, and a urea (B33335) or barbituric acid derivative can yield naphthopyranopyrimidines. researchgate.netorgchemres.org The amino group of 7-aminonaphthalen-1-ol can participate in similar cyclocondensation reactions to form fused pyrimidine systems, which are of interest in medicinal chemistry. nih.gov

Triazole Fusions: 1,2,3-Triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.net The required aryl azide (B81097) can be prepared from the corresponding diazonium salt of 7-aminonaphthalen-1-ol by reaction with sodium azide. nih.gov The resulting azide can then be reacted with a terminal alkyne to form the stable, five-membered triazole ring. nih.gov 1,2,4-Triazoles can also be synthesized through various routes, often involving the cyclization of intermediates derived from amines and hydrazines. researchgate.netchemmethod.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is another reactive site in the molecule, primarily undergoing reactions typical of phenols, such as alkylation and acylation to form ethers and esters, respectively.

O-Alkylation results in the formation of an ether. A classic method for this transformation is the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol with a strong base like sodium hydroxide) acts as a nucleophile and attacks an alkyl halide.

O-Acylation produces an ester. This is typically achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride. researchgate.net The reaction is often carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. In molecules containing both amino and hydroxyl groups, achieving selective O-acylation over N-acylation can be challenging. However, under strongly acidic conditions, the amino group is protonated (forming -NH₃⁺), which deactivates it as a nucleophile. This allows for the chemoselective O-acylation of the hydroxyl group. nih.govresearchgate.net

| Reaction Type | Reagent | Conditions | Product Class |

| O-Alkylation | CH₃I, NaOH | Acetone, reflux | Naphthyl Ether |

| O-Acylation | Acetyl Chloride | Pyridine, 0°C to rt | Naphthyl Ester |

| Selective O-Acylation | Acetyl Chloride | HCl-saturated Acetic Acid | Naphthyl Ester |

Oxidation Pathways of Phenolic Moieties

The phenolic hydroxyl group in this compound is susceptible to oxidation, a reaction common to aminophenols. The oxidation process is believed to proceed through a highly reactive intermediate, a naphthoquinone imine. This transformation involves the loss of two electrons and two protons from the aminonaphthol core.

The initial oxidation product is a transient 7-amino-1,4-naphthoquinone imine. Quinone imines are potent electrophiles and can undergo several subsequent reactions. researchgate.netnih.gov The specific pathway depends on the reaction conditions and the presence of other nucleophiles. Potential fates of the quinone imine intermediate include:

Michael Addition: Nucleophiles can attack the electron-deficient ring of the quinone imine.

Polymerization: The reactive intermediates can react with each other, leading to the formation of oligomeric or polymeric materials.

Coupling Reactions: In the presence of unreacted aminophenol, complex coupling products can form. For instance, the oxidation of p-aminophenol is known to yield a di-imine product derived from three original aminophenol molecules. rsc.org

The presence of the amino group at the 7-position influences the electronic properties of the ring system and, consequently, the stability and reactivity of the quinone imine intermediate.

Table 1: Potential Products from the Oxidation of 7-Aminonaphthalen-1-ol

| Intermediate Species | Subsequent Reaction Type | Potential Product Class |

|---|---|---|

| 7-Amino-1,4-naphthoquinone imine | Michael Addition | Substituted aminonaphthols |

| 7-Amino-1,4-naphthoquinone imine | Self-condensation/Polymerization | Oligomeric/Polymeric materials |

| 7-Amino-1,4-naphthoquinone imine | Coupling with parent molecule | Dimeric or Trimeric structures |

Reactions of the Naphthalene Ring System

Electrophilic Aromatic Substitution Patterns

The naphthalene ring of 7-Aminonaphthalen-1-ol is activated towards electrophilic aromatic substitution (EAS) by both the hydroxyl (-OH) and amino (-NH₂) groups. Both are electron-donating groups that direct incoming electrophiles to the ortho and para positions.

The directing effects of the two substituents are as follows:

-OH group at C1: Strongly activates the C2 (ortho) and C4 (para) positions. It also activates the C5 and C7 positions in the adjacent ring, though to a lesser extent.

-NH₂ group at C7: Activates the C6 (ortho) and C8 (para) positions.

The hydroxyl group is a more powerful activating group than the amino group. Therefore, electrophilic attack is most likely to occur on the ring containing the hydroxyl group. The primary sites for substitution are the C2 and C4 positions. A notable example of this type of reaction is azo coupling, where the weakly electrophilic diazonium ion preferentially attacks the highly activated ring at the position para to the hydroxyl group. wikipedia.orgtestbook.com This reaction is fundamental to the synthesis of many azo dyes. cuhk.edu.hk

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 7-Amino-2-nitro-naphthalen-1-ol and 7-Amino-4-nitro-naphthalen-1-ol |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 7-Amino-1-hydroxynaphthalene-2-sulfonic acid and 7-Amino-1-hydroxynaphthalene-4-sulfonic acid |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 7-Amino-2-bromo-naphthalen-1-ol and 7-Amino-4-bromo-naphthalen-1-ol |

| Azo Coupling | Ar-N₂⁺ | Ar-N₂⁺Cl⁻ | 7-Amino-4-(arylazo)naphthalen-1-ol |

Nucleophilic Aromatic Substitution with Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is not a feasible reaction for 7-Aminonaphthalen-1-ol itself, as the ring is electron-rich and lacks a suitable leaving group. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a good leaving group.

Therefore, derivatives of 7-Aminonaphthalen-1-ol must first be synthesized. This could be achieved through a two-step process:

Activation: Introduction of EWGs via electrophilic aromatic substitution, such as nitration to place nitro groups at the C2 and C4 positions.

Modification of the Leaving Group: Conversion of the phenolic hydroxyl into a better leaving group, for example, a tosylate (-OTs) or triflate (-OTf).

The resulting activated derivative, such as 7-amino-2,4-dinitronaphthalen-1-yl triflate, would be susceptible to attack by nucleophiles at the C1 position, leading to the displacement of the triflate group.

Table 3: Hypothetical Pathway for Nucleophilic Aromatic Substitution

| Step | Reaction | Description | Example Product |

|---|---|---|---|

| 1 | Nitration (EAS) | Introduction of electron-withdrawing nitro groups to activate the ring. | 7-Amino-2,4-dinitronaphthalen-1-ol |

| 2 | Tosylation | Conversion of the hydroxyl group into a good leaving group (tosylate). | 7-Amino-2,4-dinitronaphthalen-1-yl tosylate |

| 3 | SNAr | Displacement of the tosylate group by a nucleophile (e.g., methoxide, CH₃O⁻). | 1-Methoxy-7-amino-2,4-dinitronaphthalene |

Hydrogenation and Reductive Transformations

The naphthalene core of 7-Aminonaphthalen-1-ol can be reduced via catalytic hydrogenation. The selectivity of the reduction—which of the two rings is hydrogenated—depends on the catalyst and reaction conditions. Studies on the hydrogenation of 1-naphthol (B170400) have shown that it is possible to selectively reduce the unsubstituted ring, leaving the phenolic ring intact.

Applying this principle to 7-Aminonaphthalen-1-ol, it is anticipated that the ring bearing the amino group (the C5-C8 ring) would be preferentially hydrogenated. This would yield 7-amino-5,6,7,8-tetrahydronaphthalen-1-ol. The choice of catalyst is crucial for achieving high selectivity. For example, nickel-boride (NiB) catalysts have shown high selectivity for the reduction of the non-phenolic ring in 1-naphthol. researchgate.net Furthermore, the stereochemistry of the resulting saturated ring (i.e., the formation of cis or trans isomers) can be influenced by the choice of metal catalyst, with rhodium and palladium often showing different diastereoselectivities. nih.gov

Table 4: Expected Products from Catalytic Hydrogenation

| Catalyst System | Expected Major Product | Selectivity |

|---|---|---|

| NiB / Zeolite | 7-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | High selectivity for the non-phenolic ring |

| Pd / Al₂O₃ | trans-7-Amino-decahydronaphthalen-1-ol | Potential for full hydrogenation with trans selectivity |

| Rh / C | cis-7-Amino-decahydronaphthalen-1-ol | Potential for full hydrogenation with cis selectivity |

Multi-Component Reaction (MCR) Applications

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient route to complex molecules. mdpi.com 7-Aminonaphthalen-1-ol is a prime candidate for participation in certain MCRs, most notably the Betti reaction. nih.gov

The Betti reaction is a three-component condensation of a naphthol, an aldehyde, and an amine to produce an aminoalkylnaphthol. researchgate.net In this context, 7-Aminonaphthalen-1-ol can serve as the naphthol component. It would react with an aldehyde and a separate, external amine to yield a substituted aminonaphthol derivative.

A more complex application would involve 7-Aminonaphthalen-1-ol acting as both the naphthol and the amine component. In a reaction with an aldehyde, this could potentially lead to the formation of oligomeric or polymeric structures linked by aminoalkyl bridges. This dual functionality makes it a versatile building block for constructing complex molecular architectures. rsc.org

Table 5: Potential Betti Reaction with 7-Aminonaphthalen-1-ol as the Naphthol Component

| Aldehyde Component | Amine Component | Expected Product Type |

|---|---|---|

| Benzaldehyde | Piperidine | 7-Amino-2-(phenyl(piperidin-1-yl)methyl)naphthalen-1-ol |

| Formaldehyde | Dimethylamine | 7-Amino-2-((dimethylamino)methyl)naphthalen-1-ol |

| Isobutyraldehyde | Ammonia | 2-(1-Amino-2-methylpropyl)-7-aminonaphthalen-1-ol |

Synthesis and Exploration of Functionalized Derivatives and Analogs

Preparation of Substituted 7-Aminonaphthalen-1-ol (B1195444) Hydrochloride Derivatives

The synthesis of the parent compound, 7-amino-1-naphthol, is typically achieved through the alkaline fusion of 1-naphthylamine-7-sulfonic acid. In this process, the sodium or potassium salt of 1-aminonaphthalene-7-sulfonic acid is heated with a strong base like potassium hydroxide (B78521) at high temperatures, leading to the substitution of the sulfonic acid group with a hydroxyl group. google.comchemicalbook.com The crude product can be purified by conversion into its water-soluble hydrochloride salt, which is then isolated and neutralized to yield the pure aminonaphthol. google.com

The functionalization of 7-amino-1-naphthol primarily involves reactions targeting the amino group, the hydroxyl group, or the aromatic naphthalene (B1677914) core. A prominent method for creating a wide array of derivatives is the Betti reaction, a multicomponent condensation involving a naphthol, an aldehyde, and an amine. researchgate.netresearchgate.net This reaction, when applied to aminonaphthols, can yield complex structures such as aminobenzylnaphthols. researchgate.netnih.gov The versatility of the Betti reaction allows for the incorporation of various substituents by changing the aldehyde and amine components, leading to libraries of functionalized derivatives. researchgate.net

Another approach to derivatization involves the synthesis of glycine-type aminonaphthol derivatives, which can serve as precursors for more complex molecules. researchgate.net Research has also explored unexpected synthetic pathways, such as the formation of bisnaphthol compounds during methylation reactions of aminophenols, highlighting the nuanced reactivity of these systems. nih.gov The amino group can also potentially be a handle for creating N-substituted derivatives through reactions like those used to form N-aryl pyrazoles from primary aromatic amines. nih.gov

| Reaction Type | Reactants | Product Type | Reference |

| Alkaline Fusion | 1-Naphthylamine-7-sulfonic acid, KOH/NaOH | 7-Amino-1-naphthol | google.comchemicalbook.com |

| Betti Reaction | 2-Naphthol (B1666908), Aromatic Aldehydes, Secondary Amines | Functionalized Betti Bases | researchgate.net |

| Glycine Derivative Synthesis | 1-Naphthol (B170400) precursor, Glycine derivatives | Glycine-type aminonaphthol derivatives | researchgate.net |

| Methylation | Aminophenol, Methyl Iodide | O- or N-methylated species, Bisphenols | nih.gov |

Comparative Studies with Positional Aminonaphthol Isomers

The chemical properties and reactivity of aminonaphthols are highly dependent on the relative positions of the amino and hydroxyl groups on the naphthalene ring. Comparative studies of isomers such as 1-amino-2-naphthol (B1212963), 4-amino-1-naphthol (B40241), and 5-amino-1-naphthol (B160307) reveal significant differences in their synthesis, structure, and behavior.

The synthetic routes to these isomers vary considerably. While 7-amino-1-naphthol is made by alkaline fusion google.comchemicalbook.com, 2-amino-7-hydroxynaphthalene (a structural isomer) can be prepared via the Bucherer amination of 2,7-dihydroxynaphthalene (B41206). google.com The synthesis of 4-amino-1-naphthol hydrochloride involves a multi-step process starting with the coupling of a benzenediazonium (B1195382) salt with α-naphthol, followed by reduction. orgsyn.org Similarly, 1-amino-2-naphthol hydrochloride is prepared by reducing an azo dye formed from β-naphthol. orgsyn.org

These synthetic differences underscore the distinct electronic nature of each isomer. The positioning of the electron-donating -OH and -NH2 groups influences the electron density distribution across the aromatic system, affecting not only the synthetic strategy but also the resulting molecular structure and intermolecular interactions. For instance, a crystallographic study of 5-amino-1-naphthol revealed that its molecules are connected through chains of intermolecular N—H···O—H hydrogen bonds, forming a two-dimensional polymeric structure. researchgate.net This specific hydrogen-bonding pattern is a direct consequence of the 1,5-substitution pattern.

Reactivity also differs significantly among isomers. In one study, the reaction of glycine-type aminonaphthol derivatives with indole (B1671886) was explored. researchgate.net The precursor derived from 2-naphthol led to ring-closed products, whereas the analogous precursor derived from 1-naphthol yielded the desired biaryl ester. researchgate.net This divergence in reaction outcome highlights how the positioning of the functional groups dictates the reactivity and the stability of reaction intermediates.

| Compound | Common Synthesis Method | Key Structural/Reactivity Feature | Reference(s) |

| 7-Amino-1-naphthol | Alkaline fusion of 1-naphthylamine-7-sulfonic acid | Parent compound for derivatives discussed. | google.comchemicalbook.com |

| 1-Amino-2-naphthol HCl | Reduction of an azo dye derived from β-naphthol | Unstable in solution, requires antioxidant for storage. | orgsyn.org |

| 4-Amino-1-naphthol HCl | Reduction of benzeneazo-α-naphthol | Product is a light purplish solid. | orgsyn.org |

| 5-Amino-1-naphthol | Not detailed | Forms 2D polymeric layers via N-H···O-H bonding. | researchgate.net |

| 2-Amino-7-hydroxynaphthalene | Bucherer amination of 2,7-dihydroxynaphthalene | Synthesis involves high temperature and pressure. | google.com |

Structure-Reactivity and Structure-Property Correlation Analysis

Understanding the relationship between the molecular structure of 7-aminonaphthalen-1-ol derivatives and their physicochemical properties or reactivity is crucial for designing new compounds with desired characteristics. This analysis often employs a combination of experimental data and computational modeling. mdpi.comrsc.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. mdpi.com These studies can elucidate the role of intramolecular hydrogen bonds, which are present in aminonaphthols and can significantly stabilize the molecular structure. mdpi.com For related naphthoquinone derivatives, it was found that strong intramolecular hydrogen bonds create quasi-rings that enhance stability. mdpi.com The distribution of electron density, which can be analyzed using techniques like the Atoms in Molecules (AIM) theory, governs the reactivity of different sites on the molecule. mdpi.com

Structure-property relationships can be established by systematically modifying the structure of a parent compound and observing the effect on a specific property. For example, a series of aminobenzylnaphthols synthesized via the Betti reaction showed varying levels of cytotoxic activity. nih.gov By correlating the structural features of these derivatives (e.g., the nature of the substituents introduced by the aldehyde and amine) with their measured IC₅₀ values, a structure-activity relationship (SAR) can be developed. nih.gov This information provides insights into which structural motifs are beneficial for a particular activity.

The analysis can also extend to intermolecular interactions. The arrangement of molecules in a crystal lattice, governed by forces like hydrogen bonding and π–π stacking, is a key property determined by the molecular structure. researchgate.net The Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between molecules, revealing the contributions of electrostatic, dispersion, and induction forces. mdpi.com For dimers of dihydroxy-anthraquinone, a related polycyclic aromatic structure, dispersion forces were found to be responsible for most of the intermolecular attraction in stacked arrangements. mdpi.com Similar principles apply to aminonaphthol derivatives, where the interplay of hydrogen bonding and π-stacking dictates their solid-state properties.

| Derivative Series (from 2-Naphthol) | IC₅₀ (BxPC-3 cells) | IC₅₀ (HT-29 cells) | Structural Notes | Reference |

| MMZ-45AA | 13.26 µM | 58.11 µM | Betti base derivative | nih.gov |

| MMZ-140C | 32.42 µM | 11.55 µM | Betti base derivative | nih.gov |

| MMZ-45B | 30.13 µM | Not specified | Betti base derivative | nih.gov |

| MMZ-167C | 30.77 µM | Not specified | Betti base derivative | nih.gov |

| 5-Fluorouracil (Control) | 13.43 µM | 4.38 µM | Standard chemotherapy agent | nih.gov |

Advanced Analytical Techniques for Characterization and Quantitative Analysis

Spectroscopic Characterization (NMR, Mass Spectrometry, Infrared, UV/Vis, Fluorescence)

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Aminonaphthalen-1-ol (B1195444) hydrochloride. Each technique provides unique information about the compound's atomic connectivity, mass, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of 7-Aminonaphthalen-1-ol. In ¹H NMR, the protons on the naphthalene (B1677914) ring system would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) of these protons are determined by their position relative to the amino and hydroxyl substituents. The protons of the -NH₃⁺ (in the hydrochloride salt form) and -OH groups would appear as broader signals, with chemical shifts that can be dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show ten distinct signals for the naphthalene carbons, with chemical shifts influenced by the attached functional groups. Carbons bonded to the electron-donating -OH and -NH₂ groups would be shielded and appear at a higher field compared to unsubstituted naphthalene, while the ipso-carbons directly attached to these groups would be significantly shifted.

Table 1: Predicted NMR Chemical Shift Ranges for 7-Aminonaphthalen-1-ol This table presents expected chemical shift ranges based on typical values for similar aromatic structures. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (C-H) | 6.5 - 8.0 |

| ¹H | Hydroxyl (O-H) | 5.0 - 9.5 (variable) |

| ¹H | Amino (N-H) | 3.0 - 5.0 (variable) |

| ¹³C | Aromatic (C-H & C-C) | 100 - 140 |

| ¹³C | Aromatic (C-OH) | 150 - 160 |

| ¹³C | Aromatic (C-NH₂) | 140 - 150 |

Mass Spectrometry (MS) Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. In positive-ion mode electron ionization (EI), 7-Aminonaphthalen-1-ol would likely exhibit a prominent molecular ion (M•⁺) peak. A study on various aminonaphthol isomers using laser desorption/ionization confirmed the formation of molecular ions (M•⁺) as a common feature. nih.gov The fragmentation pattern would be influenced by the stable aromatic core and the functional groups. Common fragmentation pathways for aromatic amines include the loss of HCN, while phenols can lose CO or CHO radicals. miamioh.edulibretexts.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 7-Aminonaphthalen-1-ol hydrochloride would exhibit characteristic absorption bands. The O-H stretching vibration of the phenolic group would appear as a broad band in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the aminium group (-NH₃⁺) would be observed around 3000-3200 cm⁻¹. Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the naphthalene ring are found in the 1450-1600 cm⁻¹ region.

UV-Visible (UV/Vis) Spectroscopy UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore. The presence of the amino and hydroxyl groups, which are auxochromes, modifies the absorption profile, typically causing a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity compared to unsubstituted naphthalene. The UV/Vis spectrum is sensitive to pH, as the protonation state of the amino and hydroxyl groups alters the electronic structure of the molecule.

Fluorescence Spectroscopy Naphthalene and its derivatives are known for their fluorescent properties. 7-Aminonaphthalen-1-ol is expected to be fluorescent, with excitation and emission maxima characteristic of a substituted aminonaphthol. The fluorescence is typically sensitive to the polarity of the solvent and the pH of the medium. This property is particularly useful for developing highly sensitive analytical methods.

Chromatographic Separation Methods (HPLC, GC)

Chromatography is the cornerstone for the separation and quantitative analysis of this compound from impurities or complex matrices.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of aminonaphthols. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A study on the analysis of naphthalene, 1-naphthol (B170400), and 2-naphthol (B1666908) utilized a C18 column with an aqueous acetonitrile mobile phase and fluorescence detection, a technique well-suited for the inherent fluorescence of aminonaphthols. nih.gov The retention time of 7-Aminonaphthalen-1-ol can be adjusted by modifying the pH of the mobile phase (which affects the ionization of the amino and hydroxyl groups) and the proportion of the organic solvent. Detection is commonly achieved using UV/Vis or fluorescence detectors, with the latter providing superior sensitivity. HPLC coupled with electrochemical detection has also been employed for naphthalene amino derivatives, offering high sensitivity. researchgate.net

Table 2: Example HPLC Conditions for Aminonaphthol Analysis This table outlines a general starting point for method development based on published methods for related compounds.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (pH 3.0) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or Fluorescence (e.g., Ex: 290 nm, Em: 350 nm) |

| Temperature | Ambient or 25 °C |

Gas Chromatography (GC) Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar -OH and -NH₂ groups. These groups can cause poor peak shape and irreversible adsorption on the GC column. Therefore, derivatization is almost always required prior to GC analysis. researchgate.netnih.gov The hydroxyl and amino groups can be converted into less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) or acetyl esters) to facilitate separation and detection by GC, often coupled with a mass spectrometer (GC-MS). jfda-online.com

Electrochemical Analysis Methods

The presence of easily oxidizable phenol (B47542) and aromatic amine functional groups makes 7-Aminonaphthalen-1-ol an electroactive molecule, amenable to analysis by electrochemical methods. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used for its detection and quantification.

Studies on related aminophenol compounds show that they undergo electrochemical oxidation at a solid electrode (like glassy carbon or carbon paste) to form quinone-imine type species. researchgate.netresearchgate.nettsijournals.com This oxidation process is typically irreversible and produces a well-defined anodic peak at a specific potential. The peak current in techniques like DPV is directly proportional to the concentration of the analyte, allowing for quantitative analysis. The oxidation potential is influenced by the pH of the supporting electrolyte. The electrochemical behavior of 1-naphthol and 2-naphthol has been investigated using boron-doped diamond anodes, with cyclic voltammetry being used to understand the oxidation process. x-mol.net Similarly, the electrochemical oxidation of 1-naphthol has been studied on modified glassy carbon electrodes. myu-group.co.jp These studies provide a strong foundation for developing a voltammetric method for 7-Aminonaphthalen-1-ol, which would offer advantages of high sensitivity, rapid analysis, and low instrumentation cost.

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For 7-Aminonaphthalen-1-ol, derivatization can be employed to enhance volatility for GC analysis or to improve detectability for HPLC.

For GC Analysis: The primary goal of derivatization for GC is to increase volatility and thermal stability while reducing polarity. jfda-online.com The active hydrogens on the hydroxyl and amino groups are replaced with nonpolar groups.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the -OH and -NH₂ groups to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. sigmaaldrich.com These derivatives are significantly more volatile and exhibit better chromatographic behavior.

Acylation: Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can be used to form ester and amide derivatives. These derivatives are also more volatile and are suitable for GC analysis.

For HPLC Analysis: While 7-Aminonaphthalen-1-ol has native UV absorbance and fluorescence, derivatization can be used to attach a tag that has a much higher molar absorptivity or fluorescence quantum yield, thereby lowering detection limits. This is particularly useful for trace analysis. The primary amine group is a common target for derivatization with reagents like dansyl chloride or fluorescamine (B152294) to produce highly fluorescent products.

Theoretical and Computational Studies in Naphthalene Chemistry

Quantum Chemical Investigations (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of molecules. scirp.org It provides a framework for calculating various molecular properties by modeling the electron density.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.netnih.gov The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For the related compound 4-Amino-naphthalene-1-ol (4ANO), DFT calculations have been used to determine these values in the context of its potential as a corrosion inhibitor. researchgate.netresearchgate.net

| Parameter | Value (eV) for 4-Amino-naphthalene-1-ol (4ANO) | Significance |

|---|---|---|

| EHOMO | -5.26 | Indicates the electron-donating capacity of the molecule. researchgate.net |

| ELUMO | -1.63 | Indicates the electron-accepting ability of the molecule. researchgate.net |

| Energy Gap (ΔE) | 3.63 | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of a molecule. nih.gov

Chemical Hardness (η) and Softness (σ) : Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. nih.gov

Electrophilicity Index (ω) : This descriptor measures the stabilization in energy when a system acquires additional electronic charge from the environment, indicating its propensity to act as an electrophile. researchgate.netresearchgate.net

Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule. The function f+(r) indicates sites susceptible to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. researchgate.netscm.combas.bg This allows for the prediction of regioselectivity in chemical reactions.

DFT calculations for 4-Amino-naphthalene-1-ol (4ANO) provide the following values for its global reactivity descriptors. researchgate.net

| Descriptor | Calculated Value for 4-Amino-naphthalene-1-ol (4ANO) |

|---|---|

| Ionization Energy (IE) | 5.26 eV |

| Electron Affinity (EA) | 1.63 eV |

| Hardness (η) | 1.82 eV |

| Softness (σ) | 0.55 eV-1 |

| Electronegativity (χ) | 3.45 eV |

| Electrophilicity Index (ω) | 3.26 eV |

DFT calculations are widely used to model the interaction between a molecule and a surface, such as a metal. tue.nlagh.edu.pl These studies can determine the preferred adsorption geometry, calculate the interaction or binding energy, and analyze the nature of the chemical bond formed (covalent or ionic). agh.edu.pl This is particularly relevant in fields like catalysis, electrochemistry, and corrosion inhibition. researchgate.netagh.edu.pl

For instance, the interaction of aminonaphthalene derivatives with iron surfaces has been studied to understand their effectiveness as corrosion inhibitors. The binding energy (Ebinding) quantifies the strength of the adsorption. A more negative binding energy indicates a stronger and more stable interaction between the inhibitor molecule and the metal surface. researchgate.net In a study of 4-Amino-naphthalene-1-ol (4ANO) on an Fe(111) surface, a significant binding energy was calculated, suggesting strong adsorption. researchgate.net

| Compound | Surface | Binding Energy (Ebinding) (eV) |

| 4-Amino-naphthalene-1-ol (4ANO) | Fe(111) | -8.11 |

This strong interaction is attributed to the favorable electronic properties of the molecule, allowing it to form a protective layer on the metal. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate a trajectory that describes the dynamic evolution of a system, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govmdpi.com

For a molecule like 7-Aminonaphthalen-1-ol (B1195444) hydrochloride, MD simulations could be employed to perform a detailed conformational analysis. Such a study would involve:

System Setup : Placing the molecule in a simulation box, typically filled with a solvent like water to mimic solution conditions.

Force Field Application : Using a force field (e.g., Amber, GAFF) to define the potential energy of the system based on bond lengths, angles, and dihedrals. nih.gov

Simulation : Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Analysis : Analyzing the resulting trajectory to identify the most stable conformations, determine the populations of different conformers, and study the flexibility of specific dihedral angles. researchgate.net

While specific MD simulation data for 7-Aminonaphthalen-1-ol was not found in the search results, this technique is a standard tool for understanding the dynamic behavior and preferred shapes of flexible molecules in solution. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov

For a reaction involving 7-Aminonaphthalen-1-ol, a computational study could determine:

Reaction Pathways : Comparing different possible routes for a reaction to occur.

Activation Energies : Calculating the energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Transition State Structures : Characterizing the high-energy structure that exists at the peak of the reaction energy profile.

Thermodynamics : Determining whether a reaction is exothermic or endothermic.

For example, in the case of electrophilic aromatic substitution on the naphthalene (B1677914) ring, DFT calculations could predict which position is most susceptible to attack by an electrophile by modeling the transition states for substitution at each possible site. wikipedia.org This provides a theoretical basis for understanding the regioselectivity observed in experiments.

Applications in Specialized Chemical and Materials Science Domains

Advanced Polymer and Conjugated Material Synthesis

While specific research detailing the use of 7-Aminonaphthalen-1-ol (B1195444) hydrochloride in advanced polymer synthesis is not extensively documented, its structural motifs are pertinent to the creation of high-performance polymers like polyamides. Polyamides are typically synthesized through the step-growth polycondensation of a diamine with a diacid or its derivative. Given its amino group, 7-Aminonaphthalen-1-ol could theoretically be incorporated into a polymer backbone.

The general synthesis of polyamides involves two primary methods:

Step-growth polycondensation: This can occur between diacids/diesters and diamines, or through the polymerization of ω-amino acids/esters nih.gov.

Ring-opening polymerization: This method is commonly used for lactams to produce nylons like nylon 6 nih.gov.

The incorporation of the naphthalene (B1677914) moiety from 7-Aminonaphthalen-1-ol into a polymer chain would be expected to enhance thermal stability and rigidity due to the aromatic nature of the naphthalene ring. The hydroxyl group could also be a site for further modification or could influence the polymer's solubility and processing characteristics. The synthesis of new conjugated polymers is considered essential for technological applications made-in-china.com.

Dye and Pigment Development and Functional Material Design

7-Aminonaphthalen-1-ol is a key intermediate in the synthesis of a variety of dyes and pigments, particularly azo dyes. ontosight.aiontosight.ai Azo dyes, characterized by the Ar-N=N-Ar' functional group, constitute a significant class of industrial colorants, accounting for about half of the dyes used. cuhk.edu.hk

The synthesis of an azo dye typically involves a two-step process:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. cuhk.edu.hkyoutube.com

Coupling Reaction: The diazonium salt then reacts with a coupling component, which is often an activated aromatic compound such as a phenol (B47542) or another amine. cuhk.edu.hk In this context, 7-Aminonaphthalen-1-ol can act as a coupling agent.

The resulting azo dyes can have a wide range of colors, and their properties can be tuned by modifying the chemical structures of the amine and the coupling component. The N-acetyl derivative of 1-amino-7-naphthol is an important coupling component for after-chrome and metal-complex dyes. Naphthol AS pigments, a significant group in the paint industry, are synthesized from naphthol derivatives. researchgate.net

Corrosion Inhibition Mechanisms and Surface Protection Technologies

Aminonaphthol derivatives have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments such as hydrochloric acid (HCl) solutions. researchgate.netresearchgate.netresearchgate.netnih.govicrc.ac.ir The protective action of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. icrc.ac.irmdpi.com

The inhibition mechanism involves the interaction of the inhibitor's functional groups with the metal surface. The presence of heteroatoms like nitrogen and oxygen, along with the aromatic naphthalene ring, facilitates this adsorption. These features allow the molecule to function as a mixed-type inhibitor, affecting both the anodic and cathodic corrosion reactions. researchgate.netresearchgate.net The adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netmdpi.com

The effectiveness of these inhibitors is influenced by their concentration and the temperature of the environment. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to understand the interaction between naphthalene derivatives and metal surfaces, providing insights into their corrosion inhibition mechanisms. jeires.com

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Temperature (K) | Reference |

|---|---|---|---|---|

| (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione | 5 x 10-3 | 95 | N/A | mdpi.com |

| (Z)-5-(4-methylbenzylidene) thiazolidine-2,4-dione | 5 x 10-3 | 87 | N/A | mdpi.com |

| 12-(2,3-dioxoindolin-1-yl)-N,N,N-trimethyldodecan-1-ammonium bromide | 1 x 10-3 | 95.9 | 298 | researchgate.net |

| Pyrazolone-sulfonamide hybrid (6a) | 500 ppm | >90 | 298-323 | nih.gov |

| Pyrazolone-sulfonamide hybrid (6b) | 500 ppm | >90 | 298-323 | nih.gov |

| MOP | 0.5 x 10-3 | 93.6 | 303 | icrc.ac.ir |

Sensing and Detection Systems

The fluorescent properties inherent to the naphthalene moiety make 7-Aminonaphthalen-1-ol and its derivatives promising candidates for the development of chemical sensors. ontosight.ai Fluorescent-based sensors are highly sought after due to their high sensitivity and ease of operation. instras.com The design of these sensors often involves combining a fluorescent signaling unit with a recognition unit that selectively interacts with the target analyte.

Naphthol-based fluorescent sensors have been developed for the detection of various ions, such as aluminum (Al³⁺). researchgate.net The mechanism of these sensors often relies on the inhibition of photoinduced electron transfer (PET) or the chelation-enhanced fluorescence (CHEF) effect upon binding of the analyte. The development of fluorescent sensing materials is a growing area of research, with applications in chemistry, biology, and environmental science. instras.com

In addition to optical sensors, the electrochemical properties of 7-Aminonaphthalen-1-ol could be exploited in the design of electrochemical sensors. The amino and hydroxyl groups can be electrochemically active and could be used to detect various analytes through changes in current or potential.

Exploration of Biochemical Interactions and Chemical Biology Insights

Mechanistic Studies of Enzyme Inactivation and Modulation

While direct studies on 7-aminonaphthalen-1-ol (B1195444) are limited, research on structurally similar aminonaphthol derivatives provides significant insights into potential mechanisms of enzyme inactivation. The analogue 4-aminonaphthalene-1-ol, which shares the key aminophenol moiety, has been shown to be a time-dependent inhibitor of certain proteases.

Compounds containing a 4-aminophenol structure, such as 4-aminonaphthalene-1-ol, are capable of inactivating cysteine cathepsins through a redox-based mechanism. researchgate.net This process involves the generation of reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) being a significant component. researchgate.net The presence of the aminophenol moiety is crucial for this activity, as the absence of either the amino or the hydroxyl group eliminates the inactivating effect. researchgate.net This redox cycling can lead to a state of oxidative stress in the local enzymatic environment, contributing to enzyme inactivation. The addition of catalase, an enzyme that decomposes hydrogen peroxide, has been shown to significantly reduce the ROS signal, confirming the role of H₂O₂ in the mechanism. researchgate.net

The primary enzyme targets identified for aminophenol-containing compounds like 4-aminonaphthalene-1-ol are cysteine proteases, specifically cathepsins B, H, and L. researchgate.net These enzymes are typically found in lysosomes and play crucial roles in protein degradation. The inactivation of these cathepsins by 4-aminonaphthalene-1-ol is dose- and time-dependent, suggesting a progressive and irreversible modification. researchgate.net The inhibition is not highly specific among the different cysteine cathepsins, indicating a general mechanism of action related to the conserved active site features of this enzyme family. researchgate.net

The inactivation of cysteine cathepsins by redox-active aminophenols is directed at the enzyme's active site. researchgate.net The mechanism involves the specific oxidation of the thiol group of the catalytic cysteine residue (Cys29 in cathepsin B) to sulfinic acid (SO₂H). researchgate.net This modification is irreversible and renders the enzyme inactive. The active site-directed nature of this inactivation has been confirmed using active site probes and mass spectrometry, which show that the modification occurs specifically at the catalytic cysteine. researchgate.net

The efficiency of this inactivation can be quantified by the second-order rate constant (k_inact/K_I). For 4-aminonaphthalene-1-ol, this value demonstrates a potent, time-dependent inhibition of cathepsin B.

| Compound | Enzyme | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| 4-Aminonaphthalene-1-ol | Cathepsin B | 406.4 ± 10.8 | researchgate.net |

| 5-Aminoquinoline-8-ol | Cathepsin B | 36.7 ± 13.6 | researchgate.net |

| 4-Aminophenol | Cathepsin B | 36.5 ± 1.3 | researchgate.net |

Design of Biochemical Probes and Reagents

The fluorescent properties of aminonaphthol derivatives make them valuable scaffolds in the design of biochemical probes and reagents. 7-amino-1-naphthol, due to its chemical structure, serves as a precursor in the synthesis of various analytical tools.

Derivatives of 7-amino-1-naphthol are utilized as fluorescent labels for the analysis of mono- and oligosaccharides. researchgate.net The labeling process typically involves reductive amination, where the amino group of the naphthol derivative reacts with the aldehyde group of a reducing sugar to form a Schiff base, which is then reduced to a stable secondary amine. researchgate.net The resulting labeled sugar can be detected with high sensitivity in techniques like chromatography and electrophoresis. The fluorescence intensity of aminonaphthol-derived labels has been reported to be significantly higher than that of other common labels like 2-aminopyridine. researchgate.net

Furthermore, the acetylated form of 7-amino-1-naphthol, 1-acetylamino-7-naphthol, is a key intermediate in the synthesis of neutral dyes. Research into its photophysical properties has shown that it exhibits excited-state intramolecular proton transfer (ESIPT), a characteristic that is highly desirable for the development of advanced optical materials and fluorescence probes for applications such as biological imaging.

Role in Cellular Pathways (Excluding Clinical Outcomes)

Direct evidence detailing the role of 7-aminonaphthalen-1-ol hydrochloride in specific cellular pathways is not extensively documented in publicly available research. However, based on the known metabolism of related naphthalene (B1677914) compounds, some inferences can be made about its potential cellular interactions.

Naphthalene and its derivatives are metabolized by cytochrome P450 (CYP) enzymes to form various intermediates, including epoxides and naphthols. nih.gov For instance, studies on naphthalene metabolism have identified CYP1A2 and CYP3A4 as key enzymes in the production of 1-naphthol (B170400) and 2-naphthol (B1666908). nih.gov It is plausible that 7-aminonaphthalen-1-ol could also be a substrate or modulator of CYP enzymes, potentially influencing the metabolic pathways of other xenobiotics.

The metabolism of 1-naphthol can be further processed by enzymes like 1-naphthol-2-hydroxylase in certain microorganisms, indicating that aminonaphthols could potentially enter and be processed by various metabolic pathways. nih.gov However, without specific studies on 7-aminonaphthalen-1-ol, its precise role and impact on intracellular signaling cascades or metabolic networks in mammalian cells remain an area for future investigation.

Future Research Directions and Interdisciplinary Prospects

Green Chemistry Approaches to Synthesis

The future synthesis of 7-Aminonaphthalen-1-ol (B1195444) hydrochloride is expected to be heavily influenced by the principles of green chemistry, aiming to reduce the environmental impact of its production. Research in this area is likely to focus on several key strategies:

Biocatalysis: The use of enzymes as catalysts in the synthesis of amine-containing pharmaceuticals is a rapidly growing field that offers a greener alternative to traditional chemical methods. mdpi.comresearchgate.net Future research could explore the use of biocatalysts for the amination of naphthalene (B1677914) derivatives to produce 7-Aminonaphthalen-1-ol, potentially leading to milder reaction conditions, higher selectivity, and reduced waste generation. mdpi.comresearchgate.net

Solvent-Free Reactions: A significant area of green chemistry is the development of solvent-free reaction conditions. researchgate.net Techniques like "Grindstone Chemistry," which involves the grinding of solid reactants, have been shown to be effective for the synthesis of related aminoalkyl naphthols. ijcmas.com Applying such solvent-free methods to the synthesis of 7-Aminonaphthalen-1-ol hydrochloride could drastically reduce the use of volatile organic compounds. ijcmas.com

Alternative Catalysts: The exploration of novel, biodegradable, and efficient catalysts is another promising avenue. For instance, tannic acid, a naturally occurring polyphenol, has been used as a mild Lewis acid catalyst for the synthesis of aminoalkylnaphthols. orientjchem.org Research into similar green catalysts for the production of this compound could lead to more sustainable manufacturing processes. orientjchem.org

| Green Synthesis Strategy | Potential Advantages for this compound Production |

| Biocatalysis | Milder reaction conditions, higher enantioselectivity, reduced byproducts. |

| Solvent-Free Synthesis | Elimination of hazardous organic solvents, energy efficiency, simplified work-up. |

| Biodegradable Catalysts | Reduced environmental impact, lower toxicity, potential for catalyst recycling. |

Rational Design of High-Performance Materials

The unique structure of this compound, with its reactive amino and hydroxyl groups on a naphthalene core, makes it an attractive building block for the rational design of high-performance materials.

Fluorescent Dyes and Sensors: The naphthalene moiety is known for its fluorescent properties. Through rational design, derivatives of this compound could be synthesized to create novel fluorescent dyes with tailored absorption and emission spectra. nih.govresearchgate.net These could find applications in bio-imaging, sensing, and optoelectronics. Computational studies can be employed to predict the photophysical properties of designed molecules before their synthesis, accelerating the discovery of new high-performance fluorophores. nih.gov

Advanced Polymers: The bifunctional nature of this compound allows it to be incorporated into polymer chains. This could lead to the development of new polymers with enhanced thermal stability, optical properties, or chemical resistance. For example, it could be used as a monomer in the synthesis of specialty polyamides or polyimides.

Predictive Modeling for Biological Activity and Reactivity

Computational tools are becoming increasingly important in chemical research. For this compound, predictive modeling offers significant potential.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity. ej-chem.orgnih.gov By developing QSAR models for derivatives of this compound, it would be possible to predict their potential biological activities, such as antimicrobial or anticancer properties, before they are synthesized. ej-chem.orgnih.govnih.gov This can significantly streamline the drug discovery process.

Toxicity Prediction: Predictive models can also be used to assess the potential toxicity of new chemical compounds. nih.gov By applying in silico toxicity prediction tools to derivatives of this compound, researchers can prioritize the synthesis of compounds with a lower likelihood of adverse effects. nih.gov

Integration with Nanoscience and Nanotechnology

The functional groups of this compound make it suitable for integration with nanomaterials, opening up a range of applications in nanoscience and nanotechnology.

Functionalized Nanoparticles: The amino group of this compound can be used to functionalize the surface of nanoparticles, such as those made of silica (B1680970) or iron oxide. nih.govnih.govmdpi.com This can improve the dispersibility and biocompatibility of the nanoparticles and allow for the attachment of other molecules, such as drugs or targeting ligands. nih.govnih.gov

Nanomedicine: Amine-functionalized nanoparticles are being extensively investigated for applications in drug delivery. nih.govnih.gov this compound could be used to create nanoparticle-based systems for the targeted delivery of therapeutic agents. The naphthalene core could also provide a fluorescent tag for tracking the nanoparticles within biological systems.

Nanocatalysis: Magnetic nanoparticles functionalized with acidic groups have been used as reusable catalysts in organic synthesis. researchgate.netaraku.ac.ir Similarly, nanoparticles functionalized with this compound could be developed as novel nanocatalysts.

| Nanotechnology Application | Role of this compound | Potential Benefits |

| Functionalized Nanoparticles | Surface modification agent | Improved stability, biocompatibility, and further functionalization. |

| Nanomedicine | Component of drug delivery systems | Targeted drug delivery, imaging capabilities. |

| Nanocatalysis | Ligand or support for catalytic species | Reusable and efficient catalysts for green chemistry. |

Emerging Applications in Specialty Chemicals

Beyond its traditional uses, this compound is a versatile precursor for a variety of specialty chemicals with high-value applications.

Functional Dyes: There is a growing demand for functional dyes with specific properties for high-tech applications, such as in solar cells and for biomedical imaging. researchgate.net The chemical structure of this compound provides a scaffold for the synthesis of novel monochlorotriazinyl reactive dyes and other functional colorants. orientjchem.org

Agrochemicals: The development of new and effective agrochemicals is crucial for global food security. The naphthol and amine functionalities present in this compound are found in some classes of pesticides and herbicides. Future research could explore the synthesis of novel agrochemicals derived from this compound.

Photographic Chemicals: Naphthalene derivatives have historically been used in the photographic industry. While digital photography has become dominant, there are still niche applications for specialty photographic materials. Derivatives of this compound could be investigated for use as developing agents or in other components of photographic emulsions.

常见问题

What are the key synthetic routes for 7-Aminonaphthalen-1-ol hydrochloride, and how can purity be optimized?

Basic

The synthesis typically involves introducing an amino group to naphthalen-1-ol derivatives followed by hydrochlorination. For example, analogous compounds like 8-Aminooctan-1-ol hydrochloride are synthesized by reacting precursors with hydrochloric acid under controlled temperature and pH to ensure high purity . Optimization includes using inert atmospheres (e.g., nitrogen) to prevent oxidation and employing recrystallization with polar solvents (e.g., ethanol/water mixtures) for purification.

Advanced

Advanced routes may involve regioselective amination strategies. For instance, nitration followed by reduction (e.g., using Pd/C and H₂) could selectively introduce the amino group at the 7-position. Reaction monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., HCl) can minimize side products like over-hydrochlorinated derivatives . High-purity yields (>95%) are achievable through flash chromatography with silica gel and gradient elution.

What analytical methods are most reliable for characterizing this compound?

Basic

Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FT-IR) are standard for structural confirmation. NMR peaks for the aromatic protons (δ 6.8–8.2 ppm) and the amine proton (δ ~5.5 ppm, broad) are critical identifiers. Elemental analysis (C, H, N, Cl) validates stoichiometric ratios .

Advanced

High-resolution mass spectrometry (HRMS) or LC-MS can detect trace impurities (<0.1%). For stereochemical analysis (if applicable), circular dichroism (CD) or X-ray crystallography may resolve chiral centers, as seen in structurally similar compounds like (1R,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride . Purity thresholds for pharmacological studies often require HPLC with UV detection at λ = 254 nm and C18 columns .

How do reaction conditions influence the functionalization of this compound in derivatization studies?

Basic

The amino group’s nucleophilicity allows for acylation or alkylation. For example, acetylation with acetic anhydride in dichloromethane (DCM) at 0–5°C minimizes side reactions. Solvent polarity and temperature control are critical to avoid decomposition .

Advanced

Electrophilic aromatic substitution (e.g., bromination) requires careful control of Lewis acid catalysts (e.g., FeBr₃) and reaction time to prevent polybromination. DFT calculations can predict regioselectivity, as demonstrated in studies on 7-Bromonaphthalen-1-ol derivatives . Reductive amination or coupling reactions (e.g., Suzuki-Miyaura) may require palladium catalysts and microwave-assisted heating for accelerated kinetics .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Basic

Discrepancies often arise from assay conditions (e.g., pH, cell lines). Standardizing protocols (e.g., using MTT assays with consistent incubation times) and validating results across multiple replicates reduce variability. Reference controls like known enzyme inhibitors (e.g., acetazolamide for carbonic anhydrase studies) are essential .

Advanced

Mechanistic studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities (Kd) and resolve conflicting activity claims. For example, high-throughput screening (HTS) of receptor interactions, as applied to cyclopentanol derivatives, clarifies dose-response relationships and off-target effects .

What strategies are effective for stabilizing this compound in aqueous solutions?

Basic

Lyophilization (freeze-drying) with cryoprotectants (e.g., trehalose) enhances shelf life. Buffered solutions (pH 4–6) prevent hydrolysis of the hydrochloride salt .

Advanced

Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) improves stability in biological matrices. Dynamic light scattering (DLS) monitors particle size distribution, while accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。